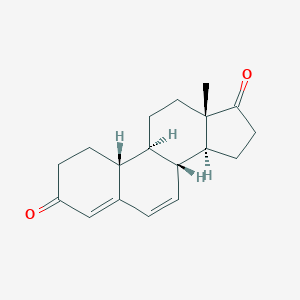
4,6-Estradiene-3,17-dione
Vue d'ensemble
Description
4,6-Estradiene-3,17-dione is a synthetic steroidal compound with the molecular formula C18H22O2 and a molecular weight of 270.37 g/mol . It is a derivative of estrone and is known for its role as an intermediate in the synthesis of various steroidal drugs. This compound is characterized by the presence of two double bonds at the 4 and 6 positions of the steroid nucleus, which distinguishes it from other estradiol derivatives.
Applications De Recherche Scientifique
4,6-Estradiene-3,17-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various steroidal compounds.
Biology: Studied for its effects on hormone receptors and its potential role in endocrine disruption.
Industry: Utilized in the production of steroidal contraceptives and other hormone-related products.
Safety and Hazards
The safety data sheet suggests not to breathe the dust of 4,6-Estradiene-3,17-dione . Contact during pregnancy or nursing should be avoided . After handling, skin should be washed thoroughly . Eating, drinking, or smoking while using this product should be avoided . Release to the environment should be avoided . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Estradiene-3,17-dione typically involves multiple steps. One common method starts with the preparation of a Grignard reagent, followed by a format reaction, oxidation, hydrolysis, and serial cyclization reactions . Another method involves the use of δ-Lactone as a starting material, which undergoes a three-step sequence involving Grignard reaction, treatment with Jones reagent, and domino cyclization reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of dioscin as a raw material. The process includes pressure cracking, oxidation, and hydrolysis at high temperatures, followed by Beckmann rearrangement to introduce a carbonyl group at the 17th position.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Estradiene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Commonly performed using Jones reagent or other oxidizing agents.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions can be carried out using reagents like hypochlorous acid or bromine.
Major Products: The major products formed from these reactions include halogenated derivatives such as 4-chloroestrone and 10-chloro-1,4-estradiene-3,17-dione .
Mécanisme D'action
4,6-Estradiene-3,17-dione exerts its effects primarily through its interaction with steroid hormone receptors. It acts as a potent inhibitor of isomerase, an enzyme involved in steroid metabolism . By inhibiting this enzyme, the compound can modulate the levels of various steroid hormones in the body, thereby influencing physiological processes such as reproduction and metabolism.
Comparaison Avec Des Composés Similaires
- Estrone
- 17β-Estradiol
- Estriol
- 19-Nortestosterone
- Dehydronandrolone
Comparison: 4,6-Estradiene-3,17-dione is unique due to the presence of double bonds at the 4 and 6 positions, which is not commonly found in other similar compounds. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various steroidal drugs .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S)-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-16H,3,5-9H2,1H3/t13-,14+,15+,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSFRYHLOMZMFQ-QXUSFIETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927528 | |
| Record name | Estra-4,6-diene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13209-45-5 | |
| Record name | Estra-4,6-diene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13209-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Estradiene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-4,6-diene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


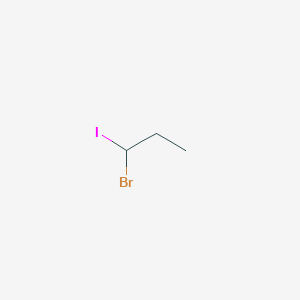
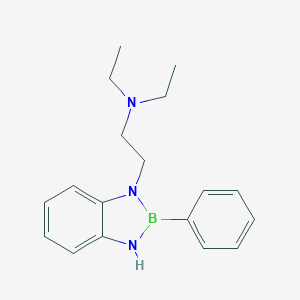
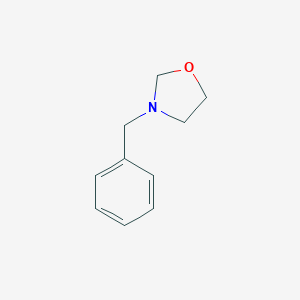
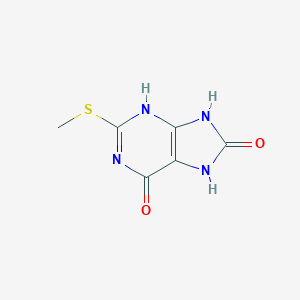
![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)
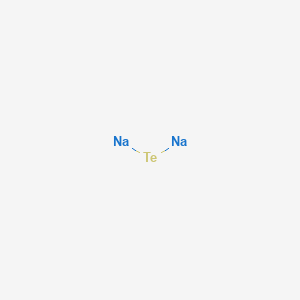

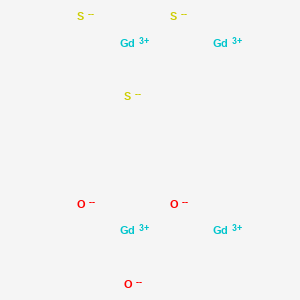



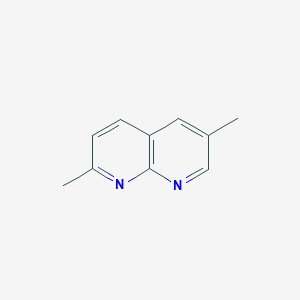
![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)

